trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol centers around a four-membered cyclobutane ring core with two distinct substituents positioned in a trans configuration. The cyclobutane ring itself exhibits characteristic structural features that distinguish it from other cycloalkanes, particularly regarding bond lengths and ring strain. The carbon-carbon bond lengths in cyclobutane derivatives typically range from 1.521 to 1.606 angstroms depending on substitution patterns, with an average of 1.554 angstroms, significantly longer than those found in cyclohexane derivatives.
The stereochemical configuration of this compound places the hydroxyl group and the amino-aryl substituent on opposite faces of the cyclobutane ring, defining the trans arrangement. This configuration has significant implications for the overall molecular conformation and intermolecular interactions. Related cyclobutanol derivatives demonstrate that the substituent at the second carbon position, when fixed in an equatorial position, significantly modulates the conformational preference of the ring-puckering behavior.
The 2,3-dimethylphenyl group introduces additional structural complexity through its aromatic character and the specific positioning of methyl substituents. The dimethyl substitution pattern on the aromatic ring influences both electronic properties and steric interactions within the molecule. Similar compounds containing the 2,3-dimethylphenyl moiety, such as 2-[(2,3-dimethylphenyl)amino]benzoic acid, demonstrate the characteristic behavior of this aromatic substituent in various molecular environments.
The amino linkage between the cyclobutane ring and the aromatic system provides both structural flexibility and potential for hydrogen bonding interactions. This amino bridge allows for rotational freedom around the carbon-nitrogen bond, contributing to the overall conformational landscape of the molecule. The nitrogen atom maintains its characteristic pyramidal geometry, though this can be influenced by the electronic properties of both the cyclobutane ring and the aromatic substituent.
Properties
IUPAC Name |
(1R,2R)-2-(2,3-dimethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-4-3-5-10(9(8)2)13-11-6-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKARKNVHFRRVKD-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol is an organic compound characterized by its unique cyclobutane structure and the presence of a dimethylphenyl amino group. Its molecular formula is with a molecular weight of approximately 191.27 g/mol. This compound has garnered attention due to its potential biological activities, including antitumor and antiviral properties.
Chemical Structure
The compound features a hydroxyl group (-OH) attached to the cyclobutane ring, which contributes to its classification as an alcohol. The stereochemistry indicated by "trans-2" suggests specific spatial arrangements of the substituents on the cyclobutane ring, which may influence its biological activity.
Antitumor Activity
This compound has shown promising antitumor activity in various studies. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. The compound's mechanism of action may involve interference with cellular processes essential for tumor growth and proliferation.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 45.6 | |
| A549 (Lung) | 38.2 | |
| HeLa (Cervical) | 50.0 |
Antiviral Activity
In addition to its antitumor properties, this compound has demonstrated antiviral effects against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound appears to inhibit viral replication, making it a candidate for further research in antiviral drug development.
Table 2: Antiviral Activity Data
| Virus | IC50 (µM) | Reference |
|---|---|---|
| Herpes Simplex Virus | 32.5 | |
| HIV | 29.8 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving p53 activation and mitochondrial dysfunction. Additionally, the compound's ability to disrupt viral entry or replication processes is being explored.
Toxicity and Safety
Preliminary toxicity studies indicate that this compound is relatively safe at certain concentrations. However, comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic use in humans.
Current Research and Future Directions
Research on this compound is ongoing, focusing on:
- Mechanistic Studies: Understanding the molecular pathways involved in its antitumor and antiviral activities.
- Formulation Development: Exploring different formulations for improved bioavailability and efficacy.
- Clinical Trials: Initiating clinical trials to evaluate safety and effectiveness in humans.
Comparison with Similar Compounds
Mefenamic Acid (2-[(2,3-Dimethylphenyl)amino]benzoic Acid)
Structural Differences :
- Mefenamic acid replaces the cyclobutanol ring with a benzoic acid moiety.
- The 2,3-dimethylphenylamino group is retained but attached to a planar aromatic ring.
Key Properties :
| Property | trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol | Mefenamic Acid |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO (estimated) | C₁₅H₁₅NO₂ |
| Molecular Weight | ~205.27 g/mol (estimated) | 241.29 g/mol |
| Functional Groups | Cyclobutanol, dimethylphenylamino | Benzoic acid, dimethylphenylamino |
| Biological Activity | Not well-characterized (research ongoing) | NSAID (COX inhibitor) |
| Solubility | Likely low (lipophilic cyclobutane) | Low (pH-dependent) |
Implications :
- The cyclobutane ring in the target compound may reduce gastrointestinal toxicity compared to mefenamic acid’s carboxylic acid group, which is linked to COX-1 inhibition side effects .
- The strained cyclobutane could enhance metabolic stability but reduce solubility, necessitating formulation adjustments for bioavailability.
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
Structural Differences :
- The 2,3-dimethylphenyl group is replaced with a 2-phenylethyl side chain.
- Both share the cyclobutanol core but differ in substituent bulkiness and lipophilicity.
Key Properties :
| Property | This compound | trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO (estimated) | C₁₂H₁₇NO |
| Molecular Weight | ~205.27 g/mol | 191.27 g/mol |
| Substituent | 2,3-Dimethylphenyl (bulky, lipophilic) | Phenylethyl (flexible, less lipophilic) |
| Solubility | Lower (due to methyl groups) | Moderate |
Implications :
4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol
Structural Differences :
- Features a phenolic ring and a tert-butylamino group instead of cyclobutane.
- Contains a β-hydroxyethylamine side chain.
Key Properties :
| Property | This compound | 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol |
|---|---|---|
| Core Structure | Cyclobutanol | Phenolic ring with β-hydroxyethylamine |
| Functional Groups | Hydroxyl, dimethylphenylamino | Phenolic hydroxyl, tert-butylamino, β-hydroxyethyl |
| Biological Relevance | Unclear (research compound) | Process impurity in pharmaceuticals; limited therapeutic role |
Implications :
- The phenolic compound’s β-hydroxyethylamine group suggests adrenergic receptor interactions, unlike the target compound’s cyclobutane core. This highlights structural diversity in amino-alcohol derivatives .
Research Findings and Gaps
- Anti-inflammatory Potential: The target compound’s dimethylphenylamino group mirrors mefenamic acid’s pharmacophore, suggesting possible COX-2 selectivity. However, the absence of a carboxylic acid may reduce potency as an NSAID .
- Synthetic Challenges : Cyclobutane synthesis often requires high-energy intermediates, complicating large-scale production compared to benzoic acid derivatives.
- Pharmacokinetics : Estimated logP values (via computational models) suggest higher lipophilicity than mefenamic acid, which could prolong half-life but limit aqueous solubility.
Preparation Methods
Synthesis Overview
The preparation of trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol typically involves:
- Formation of the cyclobutane ring via [2 + 2] cycloaddition reactions.
- Introduction of the amino group from 2,3-dimethyl aniline derivatives.
- Installation of the hydroxyl group at the 1-position of the cyclobutane ring.
- Control of stereochemistry to obtain the trans isomer preferentially.
Cyclobutane Ring Formation via [2 + 2] Photocycloaddition
The cyclobutane core is commonly synthesized through [2 + 2] photocycloaddition reactions of olefins, which is a well-established and versatile method for cyclobutane construction with stereochemical control.
Mechanism : Upon UV irradiation, olefinic substrates undergo excitation to singlet or triplet excited states, leading to cycloaddition with another olefin molecule or intramolecularly to form cyclobutanes. The reaction can be sensitized by triplet sensitizers like benzophenone to enhance efficiency and selectivity.
Stereoselectivity : The reaction often proceeds stereospecifically, preserving the relative configuration of substituents on the newly formed cyclobutane ring. The trans stereochemistry in the target compound can be favored by appropriate choice of reaction conditions and substrates.
Catalysis : Cu(I)-catalyzed [2 + 2] photocycloadditions have been reported to improve yields and selectivity, with solvents such as diethyl ether or tetrahydrofuran (THF) facilitating efficient product formation.
Introduction of the Amino Group
The amino substituent derived from 2,3-dimethylaniline is introduced typically through nucleophilic substitution or amination reactions post-cyclobutane formation or via direct reaction of the cyclobutane intermediate with the aniline derivative.
Amination Methods : Amination can be achieved by reacting cyclobutanone intermediates with 2,3-dimethylaniline under reductive amination conditions or by nucleophilic ring opening of epoxide intermediates bearing the cyclobutane ring.
Enantiomeric and Diastereomeric Enrichment : Processes have been developed to prepare enantiomerically and diastereomerically enriched cyclobutane amines, including the target compound, by reacting suitable precursors under controlled conditions.
Hydroxyl Group Installation
The hydroxyl group at the 1-position of the cyclobutane ring is introduced either during ring formation or by subsequent functional group transformations such as reduction or hydroxylation.
Reduction of Carbonyl Precursors : If a cyclobutanone intermediate is used, stereoselective reduction with hydride reagents can afford the trans-cyclobutanol with high diastereoselectivity.
Hydroxylation : Alternatively, hydroxylation of cyclobutane intermediates bearing suitable leaving groups can yield the cyclobutan-1-ol moiety.
Representative Preparation Process (Based on Patent WO2019096860A1)
A patented process describes the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides, which can be adapted for the synthesis of this compound:
Step 1 : Synthesis of a cyclobutanone intermediate via [2 + 2] photocycloaddition of an appropriate olefinic precursor.
Step 2 : Reaction of the cyclobutanone with 2,3-dimethylaniline under reductive amination conditions to introduce the amino group.
Step 3 : Stereoselective reduction of the imine intermediate to yield the this compound.
Step 4 : Purification and isolation of the trans isomer with high enantiomeric excess and diastereomeric purity.
Data Table: Summary of Preparation Parameters
Research Findings and Analysis
The [2 + 2] photocycloaddition is the cornerstone method for cyclobutane ring synthesis, offering regio- and stereoselectivity essential for preparing this compound.
Use of Cu(I) catalysis and appropriate solvents enhances reaction efficiency and selectivity, favoring the desired trans stereochemistry.
Reductive amination with 2,3-dimethylaniline allows for direct and efficient introduction of the amino group, with control over stereochemistry when combined with chiral catalysts or auxiliaries.
The reduction of cyclobutanone intermediates to cyclobutanols proceeds with high diastereoselectivity, enabling selective access to the trans isomer.
Enantiomeric and diastereomeric enrichment techniques are critical for obtaining pure stereoisomers suitable for pharmaceutical or material science applications.
Q & A
Q. What are the optimized synthetic routes for trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via transamination reactions using precursors like 2,3-dimethylphenylamine and cyclobutan-1-ol derivatives. Key steps include:
- Reagent Selection : Use aldehydes or ketones as carbonyl sources for transamination (e.g., 3-methyloxetan-3-yl formaldehyde) .
- Purification : Employ silica gel column chromatography to isolate the product, achieving yields of ~43–59% under optimized conditions (e.g., solvent polarity, temperature control) .
- Stereochemical Control : Ensure trans configuration by verifying reaction kinetics and intermediates via 1D NOE analysis .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and cyclobutane ring conformation. For example, H NMR chemical shifts between δ 1.5–3.0 ppm indicate cyclobutane protons, while aromatic protons from the 2,3-dimethylphenyl group appear at δ 6.5–7.5 ppm .
- 1D NOE Analysis : Resolve stereochemistry by irradiating specific protons (e.g., hydroxyl or amino groups) to observe spatial correlations .
- HRMS/LC-MS : Validate molecular weight and purity (>95%) with high-resolution mass spectrometry .
Q. How can density-functional theory (DFT) predict the electronic structure and thermochemical properties of this compound?
- Methodological Answer : DFT methods (e.g., B3LYP hybrid functional) calculate:
- Electron Density Maps : To visualize charge distribution across the cyclobutane ring and aryl group .
- Thermochemical Accuracy : Predict atomization energies and ionization potentials with <3 kcal/mol deviation from experimental data .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate aqueous or organic solvent interactions .
Advanced Research Questions
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substitutions on the aryl ring (e.g., halogens, methoxy groups) and compare bioactivity .
- Assay Design : Use standardized in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity changes. For example, replace the 2,3-dimethylphenyl group with fluorophenyl to assess hydrophobic interactions .
- Computational Docking : Model ligand-receptor interactions using software like AutoDock to identify critical binding motifs .
Q. How should researchers address discrepancies in biological activity data across studies involving this compound?
- Methodological Answer :
- Purity Verification : Ensure >95% purity via HPLC and NMR to eliminate confounding impurities .
- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier studies or methodological biases .
Q. What in vivo experimental models are appropriate for evaluating the pharmacokinetics and toxicity profile of this compound?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies. Measure plasma half-life () and tissue distribution via LC-MS .
- Toxicity Screening : Conduct acute and subchronic toxicity tests (OECD Guidelines 423/407) to determine LD and organ-specific effects .
- Metabolite Profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
